molecular formula C22H23N3OS B10976575 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea

Cat. No.: B10976575
M. Wt: 377.5 g/mol
InChI Key: AEBKBYSOHBBHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for research applications only. This urea-based derivative features a biphenyl-thiazole core, a privileged scaffold known to exhibit a wide spectrum of biological activities. The thiazole ring is a common pharmacophore in drug discovery, associated with various therapeutic properties . Compounds with structural similarities, such as those containing the N-aryl urea moiety, have been investigated as inhibitors of serine hydrolases like monoacylglycerol lipase (MGL), which plays a key role in endocannabinoid signaling . The specific research value of this compound may lie in its potential to modulate such enzymatic pathways, making it a valuable tool for studying conditions like pain, inflammation, and neurological disorders. Its mechanism of action is hypothesized to involve reversible, noncompetitive inhibition of target enzymes, based on studies of structurally related urea derivatives . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel bioactive molecules targeting endocannabinoid and other signaling systems. This product is intended for laboratory research purposes by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C22H23N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H2,23,24,25,26)

InChI Key

AEBKBYSOHBBHLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. This method involves the reaction of a thioamide with an α-halo carbonyl compound. For 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea, the thioamide precursor is derived from 4-biphenylthiourea, while the α-halo ketone is typically chloroacetone.

Procedure :

  • Synthesis of 4-biphenylthiourea :

    • 4-Biphenylamine is treated with thiophosgene in dichloromethane to form the corresponding isothiocyanate, followed by reaction with ammonium hydroxide .

  • Cyclocondensation :

    • The thioamide reacts with chloroacetone in ethanol under reflux (78°C, 12–16 hours) to yield 4-(biphenyl-4-yl)-1,3-thiazol-2-amine .

  • Functionalization :

    • The amine group is subsequently converted to the urea moiety via reaction with cyclohexyl isocyanate (see Section 3).

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiophosgene, NH₄OH8295
2Chloroacetone, EtOH7598

Advantages : High regioselectivity for the 2-amine position.
Limitations : Requires handling toxic thiophosgene and lengthy reaction times .

Suzuki-Miyaura Coupling for Biphenyl Installation

The biphenyl group is introduced via palladium-catalyzed cross-coupling, enabling precise control over aromatic substitution. This method often follows thiazole formation to avoid steric hindrance during coupling.

Procedure :

  • Bromination of Thiazole Intermediate :

    • 4-Bromo-1,3-thiazol-2-amine is prepared using N-bromosuccinimide (NBS) in DMF (0°C, 2 hours) .

  • Coupling with Phenylboronic Acid :

    • The bromothiazole reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 hours) .

Optimization Insights :

  • Catalyst loading of 5 mol% Pd(PPh₃)₄ maximizes yield (89%) while minimizing costs .

  • Microwave-assisted coupling reduces reaction time to 1 hour with comparable efficiency .

Urea Linkage via Carbodiimide-Mediated Coupling

The urea moiety is formed using dicyclohexylcarbodiimide (DCC) or related reagents, which activate carboxylic acids for nucleophilic attack by amines.

Procedure :

  • Activation of Carboxylic Acid :

    • 4-(Biphenyl-4-yl)-1,3-thiazole-2-carboxylic acid is treated with DCC in dichloromethane (25°C, 30 minutes) .

  • Reaction with Cyclohexylamine :

    • The activated intermediate reacts with cyclohexylamine (2 equivalents) at 25°C for 4 hours, yielding the target urea .

Critical Parameters :

  • Solvent Choice : Dichloromethane ensures high solubility of intermediates .

  • Workup : Filtration of dicyclohexylurea (DHU) byproduct is essential for purity .

Yield Comparison :

Carbodiimide ReagentSolventYield (%)
DCCDCM78
EDC·HClTHF65

One-Pot Sequential Synthesis

Recent advances integrate multiple steps into a single reaction vessel, enhancing efficiency.

Procedure :

  • Thiazole Formation :

    • In situ generation of 4-(biphenyl-4-yl)-1,3-thiazol-2-amine via Hantzsch synthesis.

  • Urea Coupling :

    • Direct addition of cyclohexyl isocyanate and triethylamine to the reaction mixture .

Conditions :

  • Temperature: 60°C (thiazole step) → 25°C (urea step).

  • Solvent: 1,2-Dichloroethane (DCE) for improved thermal stability .

Outcome :

  • Overall yield: 68% (vs. 75% for stepwise methods).

  • Reduced purification demands due to minimized intermediate isolation .

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide chemistry, this method immobilizes intermediates on resin to streamline purification.

Steps :

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected 1,3-thiazole-2-carboxylic acid .

  • Biphenyl Coupling :

    • Suzuki-Miyaura reaction performed on resin-bound intermediate .

  • Urea Formation :

    • Cleavage from resin using TFA, followed by reaction with cyclohexyl isocyanate .

Advantages :

  • Scalable for parallel synthesis (milligram to gram quantities).

  • Purity >99% after HPLC .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hantzsch + DCC7898ModerateHigh
Suzuki + One-Pot6895HighModerate
Solid-Phase8599LowLow

Key Findings :

  • The Hantzsch-DCC route balances yield and cost for lab-scale production .

  • Solid-phase synthesis, while expensive, is optimal for generating analogs in drug discovery .

Chemical Reactions Analysis

Types of Reactions

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can

Biological Activity

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Profile

  • Molecular Formula : C19H22N2S
  • CAS Number : 1473456
  • Molecular Weight : 306.45 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of biphenyl and thiazole derivatives. The compound's structure suggests potential efficacy against various bacterial strains. For instance, derivatives of biphenyl have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
1g50 μg/mlE. coli
1h100 μg/mlC. albicans
2f50 μg/mlS. aureus

In a study evaluating various biphenyl derivatives, compounds similar to this compound exhibited MIC values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus . This highlights the potential of such compounds in addressing antibiotic resistance.

Anticancer Activity

The thiazole moiety is known for its role in various anticancer agents. Research indicates that similar compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

A comparative study demonstrated that biphenyl-thiazole derivatives showed promising cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 5 to 20 µM, suggesting moderate to high potency in inhibiting cancer cell growth.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Interaction : Similar structures have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Potential modulation of receptor pathways involved in cell signaling and apoptosis has been observed.

Study on Antibacterial Efficacy

In a recent publication, researchers synthesized a series of biphenyl-thiazole derivatives and evaluated their antibacterial activities against resistant strains . The study found that modifications on the biphenyl ring significantly enhanced antibacterial properties, suggesting that structural optimization could lead to more effective agents.

Evaluation of Anticancer Properties

Another investigation focused on the anticancer potential of thiazole-containing compounds demonstrated that these derivatives could effectively inhibit the proliferation of various cancer cell lines through apoptosis induction . The study emphasized the importance of structural features in enhancing bioactivity.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea exhibit promising anticancer properties. For instance, studies have focused on the synthesis of urea and thiourea derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in cancer progression.

Case Study: Anticancer Activity

A study conducted on various synthesized urea derivatives demonstrated significant anticancer activities against the MDA-MB-231 breast cancer cell line using the MTT assay. The results showed that modifications to the urea structure could enhance efficacy:

CompoundIC50 (µM)Activity
Compound A15.2Moderate
Compound B8.7High
Compound C5.3Very High

These findings suggest that structural modifications can lead to increased potency against cancer cells, indicating a pathway for drug development based on this compound's structure .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that thiazole-containing compounds often exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A recent study screened several thiazole derivatives for their antimicrobial effects against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

The results indicate that certain modifications to the thiazole ring can enhance antibacterial potency, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in substituents on the thiazole ring and urea moiety. Key comparisons include:

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea ()
  • Substituents :
    • Thiazole ring: 4-bromophenyl (electron-withdrawing halogen).
    • Urea moiety: Phenyl (aromatic, planar).
  • Molecular Formula : C₁₆H₁₃BrN₄OS.
  • Molecular Weight : 389.27 g/mol.
  • Key Differences: The bromine atom enhances lipophilicity and may improve membrane permeability compared to the biphenyl group.
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole ()
  • Substituents :
    • Thiazole ring: 4-bromophenyl.
    • Additional groups: Fluorophenyl and triazole moieties.
  • The triazole ring may enhance metabolic stability compared to urea derivatives .
3-chloro-4-[(4-fluorobenzylidene)-1-{4-(fluorophenyl)-1,3-thiazol-2-yl}amino]azetidin-2-one ()
  • Substituents :
    • Thiazole ring: 4-fluorophenyl.
    • Additional features: Beta-lactam (azetidin-2-one) ring.

Mechanistic Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromophenyl () and fluorophenyl () substituents may enhance electrophilic character, favoring interactions with enzymatic nucleophiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis, followed by coupling with biphenyl-4-yl groups and subsequent urea formation. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions for cyclization), and stoichiometric ratios of intermediates. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
  • Optimization : Use of glacial acetic acid as a catalyst in cyclization steps improves reaction efficiency. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane enhances final compound purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of cyclohexyl protons (δ 1.2–2.1 ppm) and biphenyl aromatic signals (δ 7.3–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity validation using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight alignment with theoretical values (e.g., [M+H]+^+ at m/z 430.18) .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR or VEGFR2). Focus on hydrophobic interactions between the biphenyl moiety and receptor pockets .
  • Quantum Chemical Calculations : Assess electronic properties (HOMO-LUMO gaps) via Gaussian 16 to correlate reactivity with biological activity .
    • Validation : Compare docking scores with experimental IC50_{50} values to refine computational models .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Strategies :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .
  • Proteomic Analysis : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .
  • Dose-Response Reassessment : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Integrated Approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical Proteomics : Use biotinylated analogs of the compound to pull down interacting proteins in cell lysates .
  • Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify primary targets (e.g., PamGene platform) .

Q. How can researchers leverage AI-driven tools to predict synthetic byproducts or degradation pathways?

  • Tools & Workflows :

  • Retrosynthesis Software : Use Synthia or Chematica to map potential side reactions during thiazole ring formation .
  • Degradation Prediction : Employ Zeneth (Lhasa Limited) to simulate oxidative or hydrolytic degradation under physiological conditions .
    • Experimental Cross-Validation : Compare AI predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing and testing this compound across labs?

  • Standardization :

  • Detailed SOPs : Document reaction conditions (e.g., exact stirring speed, cooling rates) to minimize variability .
  • Reference Standards : Use commercially available intermediates (e.g., 4-biphenylcarboxaldehyde) with certificates of analysis .
    • Data Sharing : Deposit raw NMR, HPLC, and bioassay data in public repositories (e.g., PubChem or Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.